Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one
Description
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H12N2O/c10-7-5-2-1-3-8-6(5)4-9-7/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
CRYMABXXBCKOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CNC2=O)NC1 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation with Palladium and Chiral Auxiliaries
A seminal approach involves the hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3) using palladium on carbon (Pd/C) and L-proline as a chiral chelating agent. The reaction proceeds in toluene under 7–8 kg/cm² hydrogen pressure at 70–85°C for 14–16 hours, achieving a 97.05% yield of the reduced product. The L-proline auxiliary facilitates enantioselectivity, while Pd/C ensures efficient pyridine ring saturation. Post-reaction, the catalyst is filtered, and the product is concentrated under reduced pressure below 70°C to prevent decomposition.
Optimization Insights
-
Catalyst Loading : 7% Pd/C by substrate weight balances activity and cost.
-
Temperature Gradients : Staged heating (70°C → 85°C) mitigates side reactions.
-
Solvent Choice : Toluene’s high boiling point accommodates prolonged heating without evaporation losses.
Multi-Component Bicyclization Strategies
Ugi-Zhu/Aza Diels-Alder Cascade
A four-component reaction leveraging the Ugi-Zhu protocol constructs the pyrrolo[3,4-b]pyridine core via sequential N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. Ytterbium triflate (10 mol%) catalyzes the process in toluene under microwave irradiation (100°C, 30 min), yielding 20–92% of the target compound. The microwave’s rapid heating enhances reaction kinetics, while ytterbium’s Lewis acidity directs regioselective cyclization.
High-Pressure Cyclocondensation
Q-Tube Reactor Synthesis
Cyclocondensation of 3-oxo-2-arylhydrazonopropanals with cyclic ketones (e.g., benzosuberone) in a high-pressure Q-tube reactor achieves superior efficiency compared to conventional heating. Ammonium acetate (5 equiv) mediates the reaction at 120°C under autogenous pressure, yielding 70–85% of benzo-fused pyrrolopyridines. The sealed system prevents solvent loss, enabling precise control over reaction stoichiometry.
Advantages Over Conventional Methods
-
Reduced Reaction Time : 4–6 hours vs. 24+ hours for open-flask conditions.
-
Scalability : Gram-scale synthesis demonstrates industrial viability.
Domino Aldol Condensation/Aza-Addition
One-Pot Synthesis in PEG-400
A tandem aldol condensation and aza-addition of 2-methyl-3-carbamoylpyrroles with aldehydes in polyethylene glycol-400 (PEG-400) affords 2,3,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. Ammonium acetate (3 equiv) promotes both steps at 100°C, yielding 75–92% of products. PEG-400’s low toxicity and reusability align with green chemistry principles.
Key Reaction Parameters
-
Substrate Scope : Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) enhance reaction rates.
-
Workup Simplicity : Filtration and flash chromatography suffice for purification.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Hydrogenation and Ring Saturation
The compound’s partially saturated structure allows further reduction under catalytic hydrogenation conditions. For example:
-
Catalytic Hydrogenation :
Using 5% palladium on carbon (Pd/C) in toluene at 80–100°C under 50–60 psi H₂ pressure, the pyridine ring undergoes complete saturation to yield octahydro derivatives . This reaction is critical for generating stereochemically complex intermediates used in alkaloid synthesis.
| Reaction Conditions | Outcome | Yield |
|---|---|---|
| Pd/C, H₂ (50–60 psi), toluene, 24h | Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one | 45–65% |
Alkylation and Acylation
The secondary amine in the pyrrolidine ring undergoes nucleophilic reactions:
-
N-Alkylation :
Reacting with benzyl bromide or aryl halides in the presence of K₂CO₃ in DMF at 80°C introduces alkyl/aryl groups at the nitrogen . -
N-Acylation :
Treatment with acetyl chloride or anhydrides under basic conditions forms amide derivatives, which serve as precursors for heterocyclic expansions .
Cycloaddition and Multicomponent Reactions
The compound participates in cascade reactions to form polyheterocyclic systems:
-
Ugi-Zhu Reaction :
Combining with aldehydes, isocyanides, and carboxylic acids in methanol at 25°C generates tetracyclic pyrrolo[3,4-b]pyridin-5-ones via a four-component reaction . -
Aza-Diels–Alder Reaction :
Reacting with dienophiles like maleic anhydride under thermal conditions (100°C, toluene) yields fused quinoline derivatives .
Oxidation and Functionalization
Selective oxidation of the pyrrolidine ring’s C–H bonds is achievable:
-
KMnO₄-Mediated Oxidation :
In acidic aqueous conditions, oxidation produces keto-pyrrolidine intermediates, which are valuable for further functionalization.
Synthetic Methodologies
Key protocols for functionalized derivatives include:
Scientific Research Applications
Medicinal Chemistry
Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one has been explored for its potential therapeutic applications in several areas:
- Analgesic Properties : Research indicates that compounds similar to this compound exhibit analgesic effects, suggesting potential use in pain management therapies.
- Neuroprotective Effects : The compound has shown promise in neuroprotection, which may be beneficial in treating neurodegenerative diseases.
- Anticonvulsant Activity : Various derivatives of this compound have been evaluated for anticonvulsant properties, indicating its potential in managing epilepsy .
- Anticancer Activity : Some studies have reported that derivatives of this compound possess anticancer properties, making them candidates for further development in oncology .
The biological activities associated with this compound derivatives include:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various pathogens. |
| Anti-inflammatory | Reduces inflammation in biological models. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Enzyme Inhibition | Acts as an inhibitor for specific enzymes involved in disease processes. |
These activities highlight the compound's versatility as a lead structure for developing new therapeutic agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors to form the bicyclic structure.
- Functional Group Modifications : Introducing various substituents to enhance biological activity or solubility.
The development of derivatives allows researchers to fine-tune the pharmacological properties and improve efficacy while reducing side effects.
Case Studies
Several studies have documented the applications of this compound and its derivatives:
Case Study 1: Analgesic Evaluation
A study evaluated a series of hexahydro derivatives for their analgesic effects using animal models. Results indicated that certain compounds significantly reduced pain responses compared to control groups, suggesting their potential as new analgesics .
Case Study 2: Neuroprotective Screening
Research focused on the neuroprotective effects of hexahydro derivatives against oxidative stress-induced neuronal cell death. The findings demonstrated that specific derivatives could protect neuronal cells by modulating oxidative stress pathways .
Case Study 3: Anticancer Activity
In vitro studies assessed the anticancer properties of modified hexahydro compounds against various cancer cell lines. Results showed that some derivatives inhibited cell proliferation and induced apoptosis, highlighting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Furo[3,4-b]pyridin-5(7H)-one
- Core Structure : Replaces the pyrrolidine ring with a furan oxygen, increasing polarity and altering hydrogen-bonding capacity.
- Molecular Formula: C₇H₅NO₂ (MW: 147.12) vs. C₉H₁₀N₂O₂ (MW: 178.19) for Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one .
- Synthesis : Prepared via one-pot reactions from 2-bromopyridine-3-carboxylic acid and carbonyl compounds, contrasting with the Ugi–Zhu route used for pyrrolo analogues .
- Applications : Less explored in drug discovery but serves as a precursor for hydroxylated derivatives (e.g., 7-hydroxy-furo[3,4-b]pyridin-5(7H)-one, CAS 252289-75-1) .
Pyrazolo[3,4-b]pyridin-5(1H)-one
- Core Structure: Incorporates a pyrazole ring fused to pyridinone, enhancing aromaticity and metabolic stability.
- Synthesis: Derived from 5-aminopyrazole via ultrasound-mediated multicomponent reactions, achieving yields >88% .
1,2,4-Triazolo[3,4-b]pyridin-5(1H)-one
- Synthesis: Achieved via thermal cyclization of 4-amino-3-(3-pyridyl)-1,2,4-triazole-5-thiols, differing from the lactam-based routes of pyrrolo derivatives .
- Applications : Primarily explored in agrochemistry and antimicrobial agents .
Physicochemical Properties
Table 1. Comparative Analysis of Key Parameters
*LogP values estimated via computational tools or experimental data.
Pharmacological and Industrial Relevance
- Pyrrolo Analogues: Derivatives like 2-benzyl-3-morpholino-7-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (MW: 621.31) are intermediates in kinase inhibitor development .
- Triazolo Analogues : Demonstrated antimicrobial activity, though less explored than pyrrolo derivatives .
Biological Activity
Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one, a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused pyrrole and pyridine ring system, which contributes to its unique biological activity. The compound's structure allows for various substitutions that can significantly influence its pharmacological properties.
1. Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable anticancer properties. A study indicated that certain analogs were effective against triple-negative breast cancer (TNBC) cell lines, showing varying degrees of cytotoxicity based on structural modifications. The most active compounds reduced cell viability significantly, suggesting a potential role in cancer therapy .
2. Antimicrobial Properties
Compounds related to this compound have also been evaluated for antimicrobial activity. A series of synthesized Schiff bases derived from this compound demonstrated significant antibacterial and antifungal properties against various strains, indicating its potential as an antimicrobial agent .
3. Analgesic and Sedative Effects
The analgesic and sedative effects of pyrrolo derivatives have been extensively studied. In animal models, certain derivatives showed efficacy comparable to traditional analgesics like morphine in pain relief tests. These findings suggest that this compound could be developed into new analgesic medications with fewer side effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions on the ring system can enhance or diminish its pharmacological effects:
| Substituent Position | Effect on Activity | Reference |
|---|---|---|
| 4-position | Increased insulin sensitivity | |
| 7-position | Enhanced anticancer activity | |
| 2-position | Improved antimicrobial properties |
Case Studies
Case Study 1: Anticancer Activity in TNBC
In a study assessing the efficacy of hexahydro derivatives against MDA-MB-231 cells (a TNBC model), it was found that specific modifications led to a significant reduction in cell proliferation, with IC50 values ranging from 0.25 to 0.78 µM for the most active compounds .
Case Study 2: Analgesic Properties
A series of newly synthesized pyrrolo derivatives were tested in the "writhing" test for analgesic activity. Compounds exhibited a reduction in writhing comparable to morphine, indicating their potential as safer alternatives for pain management .
Q & A
Q. (Basic)
- Solvents : Polar aprotic solvents (DMF, DMSO) stabilize transition states, improving cyclization rates (85% conversion vs. 40% in THF) .
- Catalysts : Lewis acids (ZnCl₂) enhance ketone electrophilicity, reducing reaction time by 30% .
- Monitoring : TLC (Rf 0.3 in 7:3 hexane:EtOAc) tracks progress .
How do computational models predict metabolic stability, and how are they validated?
Q. (Advanced)
- DFT calculations : Estimate oxidation potential (B3LYP/6-31G* level) to identify metabolic hotspots .
- Molecular docking : Predict CYP450 binding (e.g., CYP3A4 affinity < -8 kcal/mol indicates rapid metabolism) .
- Validation : In vitro microsomal assays (human liver microsomes + NADPH) correlate predicted/observed t₁/₂ (R² >0.85) .
What critical factors ensure successful scale-up from lab to pilot production?
Q. (Advanced)
- Heat transfer : Jacketed reactors prevent exothermic runaway (>50°C) during cyclization .
- Automation : Precision feeding systems (±2% stoichiometric tolerance) maintain selectivity .
- In-line monitoring : FTIR detects intermediates (e.g., 5-hydroxypyrrolidinone at 1725 cm⁻¹) in real-time .
How do electron-withdrawing substituents affect crystallinity and hydrogen bonding?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
